BENGHE Foundational & Exploratory

Check Availability & Pricing

Branebrutinib: A Technical Guide to a Highly
Selective BTK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Branebrutinib

Cat. No.: B606338

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branebrutinib (BMS-986195) is a potent and highly selective, orally administered, covalent
irreversible inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical signaling element in the
B-cell antigen receptor (BCR) and Fc receptor (FCR) pathways, making it a key therapeutic
target for a range of B-cell malignancies and autoimmune diseases. This document provides a
comprehensive overview of the chemical structure, physicochemical properties, mechanism of
action, and preclinical pharmacology of branebrutinib, intended for researchers and
professionals in the field of drug development. Detailed experimental protocols for key in vitro
and in vivo assays are provided to facilitate further investigation and understanding of this
compound.

Chemical Structure and Properties

Branebrutinib is a small molecule inhibitor with a well-defined chemical structure that
contributes to its high potency and selectivity.

Chemical Identifiers
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Identifier Value
4-[(3S)-3-(but-2-ynoylamino)piperidin-1-yl]-5-
IUPAC Name [(3S)-3-( ynoy )pip yl]
fluoro-2,3-dimethyl-1H-indole-7-carboxamide[1]
CAS Number 1912445-55-6[1][2]

Molecular Formula

C20H23FN4O2[1]

SMILES

CC#CC(=O)N[C@H]1CCCN(C1)C2=C(C=C(C3
=C2C(=C(N3)C)C)C(=0)N)F[1]

Synonyms

BMS-986195[1][2]

Physicochemical Properties

Property

Value

Molecular Weight

370.43 g/mol [3][4]

Monoisotopic Mass

370.1805 Daj3]

Solubility DMSO: = 60 mg/mL[5]
Polar Surface Area 91.22 A2[4]
#Rotatable Bonds 3[4]

H-Bond Acceptors 6[4]

H-Bond Donors 4[4]

Mechanism of Action

Branebrutinib is a covalent, irreversible inhibitor of Bruton's tyrosine kinase (BTK), a non-
receptor tyrosine kinase belonging to the Tec family.[6] BTK is a crucial component of the B-cell
receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and
survival.[5]

The mechanism of action involves the acrylamide group of branebrutinib forming a covalent
bond with a cysteine residue (Cys481) in the active site of the BTK enzyme.[7] This irreversible
binding leads to sustained inhibition of BTK's enzymatic activity.
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Signaling Pathway

BTK plays a pivotal role in relaying signals from the B-cell receptor. Upon antigen binding to the
BCR, a cascade of signaling events is initiated, leading to the activation of downstream
pathways such as PLCy2, which in turn modulates calcium flux and activation of transcription
factors like NF-kB. Branebrutinib's inhibition of BTK effectively blocks these downstream
signals.
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B-Cell Receptor Signaling Pathway and Branebrutinib Inhibition
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Human Whole Blood B-Cell Activation Assay Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b606338?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/BMS-986195.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7444767/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7444767/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7444767/
https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b00167
https://pmc.ncbi.nlm.nih.gov/articles/PMC9667546/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9667546/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9667546/
https://www.cancer-research-network.com/2024/05/16/branebrutinib-is-a-highly-selective-btk-inhibitor-for-kinds-of-inflammation-research/
https://wiki.epfl.ch/hep-score-sheets/documents/nat%20protoc%202007%20brandcollagen-induced%20arthritis.pdf
https://pubmed.ncbi.nlm.nih.gov/18388943/
https://www.benchchem.com/product/b606338#branebrutinib-s-chemical-structure-and-properties
https://www.benchchem.com/product/b606338#branebrutinib-s-chemical-structure-and-properties
https://www.benchchem.com/product/b606338#branebrutinib-s-chemical-structure-and-properties
https://www.benchchem.com/product/b606338#branebrutinib-s-chemical-structure-and-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b606338?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606338?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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